molecular formula C9H9F3N2O B15329123 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

Cat. No.: B15329123
M. Wt: 218.18 g/mol
InChI Key: PSWUGYAATBIMQO-UHFFFAOYSA-N
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Description

Product Overview 2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a specialized organic compound with the molecular formula C 9 H 9 F 3 N 2 O and a molecular weight of 218.18 g/mol . It is identified by the CAS Number 2763755-70-8. Research Value and Applications This molecule incorporates two key structural motifs of high interest in modern medicinal chemistry and drug design: the bicyclo[1.1.1]pentane (BCP) scaffold and the trifluoromethyl (-CF 3 ) group. The BCP ring is widely utilized as a rigid, three-dimensional bioisostere for para -substituted benzene rings or tert -butyl groups, which can improve a compound's physicochemical properties, metabolic stability, and selectivity . The incorporation of the trifluoromethyl group is a crucial strategy in drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, membrane permeability, and overall binding affinity . The acetamide group with a cyano substituent offers a versatile handle for further chemical transformations, making this compound a valuable bifunctional building block for the synthesis of more complex molecules. Researchers can employ this chemical in various exploratory synthetic pathways, particularly in the development of new pharmacologically active candidates and as a key intermediate for constructing compound libraries. Usage Note This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Datasheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-cyano-N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-8(4-7,5-7)14-6(15)1-2-13/h1,3-5H2,(H,14,15)

InChI Key

PSWUGYAATBIMQO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NC(=O)CC#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the functionalization of bicyclo[1.1.1]pentane derivatives through bridge functionalization techniques. This involves the introduction of the trifluoromethyl group at the appropriate position on the bicyclo[1.1.1]pentane ring, followed by the addition of the cyano and acetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The cyano group (-CN) acts as an electrophilic site, enabling nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductNotes
HydrolysisH₂O/H⁺ or H₂O/OH⁻, heatAmide or carboxylic acid derivativesAcidic conditions favor amide formation; basic conditions yield carboxylic acids.
Thiol AdditionR-SH, base (e.g., Et₃N)Thioamide derivativesRequires activation via deprotonation.
Amine SubstitutionR-NH₂, polar aprotic solvent (e.g., DMF)Substituted acetamide derivativesSteric hindrance may limit reactivity.

The trifluoromethyl group enhances electrophilicity at the cyano carbon by withdrawing electron density, accelerating nucleophilic attack.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions, particularly with azides (Huisgen reaction):

Reaction PartnersConditionsProductCatalysts/Additives
Sodium Azide (NaN₃)Cu(I) catalyst, 60–80°C1,2,3-Triazole derivativesCu(I) enables regioselective 1,4-addition.
AlkynesThermal or microwave irradiationPyridine analoguesLimited by bicyclic steric constraints.

Cycloadditions are sterically challenged due to the rigid bicyclo[1.1.1]pentane scaffold, often requiring elevated temperatures.

Bicyclic Ring-Opening Reactions

The bicyclo[1.1.1]pentane core undergoes ring-opening under strong acidic or oxidative conditions:

ConditionsReagentsProductsMechanism
Concentrated H₂SO₄/HNO₃Nitration at bridgehead positionsNitrated linear alkanesElectrophilic aromatic substitution.
Ozone (O₃)Oxidative cleavageDicarbonyl compoundsRadical-mediated C–C bond cleavage.

Ring-opening reactions are rare but critical for modifying the core structure in medicinal chemistry applications.

Functionalization via Amide Bond

The acetamide moiety (-NHCO-) participates in condensation and acylation reactions:

Reaction TypeReagentsProductsYield Optimization
AcylationAcid chlorides (RCOCl), baseBis-acetamide derivativesPyridine or Et₃N as base .
CondensationAldehydes/Ketones, dehydrating agentsImine or enamine intermediatesRequires anhydrous conditions.

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Reductive Transformations

The cyano group can be reduced to primary amines or imines:

Reducing AgentConditionsProductSelectivity
LiAlH₄Anhydrous THF, 0°C → rtPrimary amine (-CH₂NH₂)Over-reduction risks.
H₂/Pd-CEthanol, 50–100 psi H₂Imine intermediatesPartial reduction observed.

Reductive pathways are less explored due to competing side reactions at the amide group.

Scientific Research Applications

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a chemical compound with a unique bicyclic structure and a cyano group that belongs to the amide class. The presence of a trifluoromethyl group enhances its biological activity and lipophilicity, making it interesting in medicinal chemistry.

Synthesis
this compound can be synthesized using different chemical methods, primarily involving the reaction of bicyclic intermediates with acetamide derivatives. The synthesis necessitates careful control of reaction conditions, such as temperature and solvent selection, to ensure high yields and the purity of the final product.

Potential Applications
this compound has potential applications in pharmaceutical and chemical research because of its diverse biological activities. Its structural features make it a valuable building block for designing molecules in both medicinal and material applications . Specifically, the trifluoromethyl group is known to enhance biological activity and lipophilicity.

Reactivity
This compound can participate in chemical reactions typical of amides and nitriles, and reactivity studies are often conducted using chromatographic techniques to analyze product formation and identify intermediates.

Mechanism of Action
The mechanism of action for compounds like this compound often involves interaction with biological targets such as enzymes or receptors. Research into similar compounds suggests that modifications in structure can significantly affect binding affinity and selectivity for specific biological targets.

Mechanism of Action

The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide (CAS 1628196-21-3)

  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol .
  • Key Features: Replaces the cyano and CF₃ groups with a hydroxyl (-OH) substituent.
  • Applications : Laboratory chemical for synthetic intermediates .
  • Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .
  • Stability : Stable at 2–8°C under inert atmospheres .

This limits its utility in applications requiring strong hydrogen-bond acceptors or metabolic stability.

(2R)-2-Amino-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₁ClF₃NO₂
  • Molecular Weight : 245.63 g/mol .
  • Key Features: Substitutes the cyanoacetamide with an amino acid group.
  • Stability : Hydrochloride salt form enhances solubility and crystallinity.

Comparison: The amino acid derivative introduces chirality (R-configuration), making it suitable for enantioselective drug design. However, the absence of the cyano group reduces its electrophilic character, which is critical in covalent inhibitor applications.

Alachlor (CAS 15972-60-8)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol .
  • Key Features : Chloroacetamide herbicide with a methoxymethyl substituent.
  • Applications : Pre-emergent herbicide for maize and soybeans .
  • Toxicity: Classified as a probable carcinogen (EPA Group B2).

Comparison: Alachlor’s chloroacetamide moiety shares functional similarities with the cyanoacetamide group in the target compound. However, the absence of the bicyclo[1.1.1]pentane scaffold and CF₃ group reduces its steric hindrance and metabolic stability.

Dimethenamid (CAS 87674-68-8)

  • Molecular Formula: C₁₂H₁₈ClNO₂S
  • Molecular Weight : 275.79 g/mol .
  • Key Features : Thienyl-substituted chloroacetamide.
  • Applications : Herbicide for broadleaf weed control .

Comparison :
The thienyl group enhances π-π stacking interactions in biological targets, but the lack of a strained bicyclic system limits its conformational rigidity compared to the target compound.

Structural and Functional Analysis

Electronic and Steric Effects

  • Cyano Group: Increases electrophilicity, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Trifluoromethyl Group : Enhances lipophilicity (logP) and resistance to oxidative metabolism .
  • Bicyclo[1.1.1]pentane : Reduces conformational flexibility, improving target binding specificity compared to linear analogs .

Toxicity and Handling

  • The target compound’s cyano group may pose acute toxicity risks (e.g., cyanide release upon degradation), necessitating precautions similar to those for N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide (e.g., PPE, ventilation) .
  • CF₃-containing compounds generally exhibit lower environmental persistence compared to chlorinated herbicides like alachlor .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity Profile
2-Cyano-N-[3-(CF₃)bicyclo[1.1.1]pentan-1-yl]acetamide C₉H₁₀F₃N₂O 234.19 Cyano, CF₃ Drug development Potential acute toxicity
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₁NO₂ 141.17 Hydroxy Laboratory chemical H302, H315, H319
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, Methoxymethyl Herbicide Probable carcinogen
(2R)-2-Amino-2-[3-(CF₃)bicyclo... HCl C₈H₁₁ClF₃NO₂ 245.63 Amino, CF₃ Pharmaceutical intermediate Not specified

Biological Activity

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and safety profile.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉F₃N₂O
  • Molecular Weight : 194.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly kinases involved in cellular signaling pathways.

  • Kinase Inhibition : Research indicates that compounds related to bicyclo[1.1.1]pentane structures exhibit inhibitory effects on dual leucine zipper kinase (DLK), which plays a critical role in neurodegenerative diseases and cellular stress responses .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Neurodegenerative Diseases : Due to its kinase inhibition properties, it may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be relevant in treating chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Study 1Demonstrated that bicyclo[1.1.1]pentane derivatives inhibit DLK kinase activity, leading to reduced neuronal cell death in vitro .
Study 2Found that similar compounds exhibited significant anti-inflammatory effects in animal models, suggesting a pathway for therapeutic development .
Study 3Reported on the safety profile of related compounds, noting low acute toxicity but potential irritant effects upon contact .

Safety Profile

The safety assessment of this compound indicates:

  • Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Precautions : Standard laboratory safety measures should be employed when handling this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

Bicyclo[1.1.1]pentane (BCP) Core Functionalization : Introduce trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution under anhydrous conditions .

Acetamide Coupling : React the BCP intermediate with cyanoacetamide derivatives using coupling agents like EDCI/HOBt in dichloromethane or DMF .

  • Key Considerations : Optimize reaction time and temperature to prevent decomposition of the strained BCP core. Monitor intermediates via TLC or LC-MS.

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption or oxidative degradation .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Use licensed disposal services for toxic byproducts .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to verify BCP core geometry and acetamide substitution patterns. 19^{19}F NMR confirms trifluoromethyl group integrity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) to distinguish from analogs .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during BCP functionalization .
  • Machine Learning : Train models on analogous bicyclopentane reactions to narrow experimental parameters (e.g., solvent, catalyst) and reduce trial-and-error .
  • Case Study : ICReDD’s workflow combines computation, experimental data, and Bayesian optimization to accelerate synthesis by 30–50% .

Q. How can researchers address stability challenges during biological assays?

  • Methodological Answer :

  • Stability Screening : Use accelerated stability studies (40°C/75% RH for 1–4 weeks) with LC-MS to detect degradation products (e.g., cyano group hydrolysis) .
  • Buffer Compatibility : Test solubility in PBS, DMSO, or cell culture media. Pre-filter (0.2 µm) to remove particulates that may interfere with assays .
  • Inert Atmosphere : Conduct sensitive experiments (e.g., enzyme assays) under nitrogen to prevent oxidation .

Q. What strategies resolve contradictions in reported biological activity data for BCP derivatives?

  • Methodological Answer :

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-methoxy-BCP analogs with neuroprotective activity) .
  • Dose-Response Validation : Replicate assays (e.g., oxidative stress models) across multiple cell lines to distinguish target-specific effects from artifacts .
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, or internal databases to identify trends in structure-activity relationships (SAR) .

Q. What are the potential decomposition pathways under experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (e.g., >150°C) and gaseous byproducts (CO, NOx_x) using FTIR-coupled TGA .
  • Hydrolytic Stability : Incubate in pH 2–9 buffers and monitor via 1^1H NMR for amide bond cleavage or cyano group conversion to carboxylic acid .
  • Mitigation : Add stabilizers (e.g., BHT) for long-term storage or use freshly prepared solutions in kinetic studies .

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